N-(2-Aminoethyl)piperidine

説明

Structural Features and Classification within Amines and Heterocycles

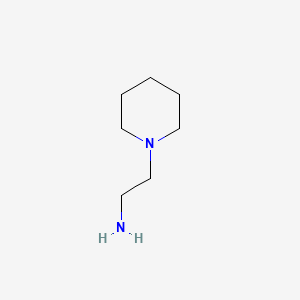

The structure of N-(2-Aminoethyl)piperidine is defined by a piperidine (B6355638) ring, which is a saturated six-membered heterocycle containing a nitrogen atom, attached to an aminoethyl group at the nitrogen atom. smolecule.com This classifies the compound in several ways:

Heterocyclic Amine: The nitrogen atom within the piperidine ring makes it a heterocyclic compound.

Diamine: The molecule possesses two nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine at the end of the ethyl side chain.

This dual-amine structure is significant because the two amino groups exhibit different reactivities. The primary amine is generally more reactive and nucleophilic than the sterically hindered tertiary amine of the piperidine ring. This difference enables chemists to perform selective chemical modifications.

Significance as a Building Block in Organic Synthesis

This compound is recognized as a fundamental building block in organic and synthetic chemistry. cymitquimica.comottokemi.com Its utility stems from the reactivity of its two nitrogen centers, which can readily participate in various chemical reactions.

A primary application is in the synthesis of ligands for coordination chemistry. smolecule.com As a bidentate ligand, it can form two coordination bonds with a single metal center, creating stable metal complexes. smolecule.com For instance, it is used to prepare nickel complexes with notable magnetic properties and is a component in the synthesis of linkage isomers like trans-bis[1-(2-aminoethyl)piperidine]dinitronickel. ottokemi.comchemicalbook.comchemicalbook.comsigmaaldrich.com Furthermore, it undergoes a condensation reaction with aldehydes, such as 3-methoxy salicylaldehyde (B1680747), to yield tridentate Schiff base ligands, which are important in the formation of coordination compounds. ottokemi.comchemicalbook.comsigmaaldrich.com

The compound also serves as a reactant or scaffold for synthesizing a variety of other molecules, including:

Analogs of anticancer agents. chemicalbook.comchemicalbook.com

Inhibitors of the botulinum neurotoxin serotype A light chain. chemicalbook.comchemicalbook.com

Agents against P. falciparum malaria and the Ebola filovirus. chemicalbook.comchemicalbook.com

Cannabinoid CB1 receptor antagonists. chemicalbook.comchemicalbook.com

Potent and selective 5-HT6 antagonists. chemicalbook.comchemicalbook.com

Overview of Key Research Areas

The unique properties of this compound have established its importance in several key research domains:

Medicinal Chemistry: The piperidine structure is a common motif in pharmaceuticals. Consequently, this compound and its derivatives are extensively studied for potential therapeutic uses. Research has explored its role as a scaffold for developing multi-kinase inhibitors for cancer treatment, targeting proteins like VEGFR-2, ERK-2, and Abl-1. nih.gov Derivatives have also been investigated as anticancer agents, with some showing the ability to induce apoptosis in cancer cell lines like HepG2. nih.gov

Coordination Chemistry and Catalysis: The ability of this compound to act as a ligand is a major focus of research. It forms stable complexes with various transition metals, and these complexes are often studied for their catalytic properties. smolecule.com For example, copper complexes derived from Schiff bases of N-(2-aminoethyl)piperazine (a related compound) have demonstrated catalytic activity in the oxidation of cyclohexane. nih.gov

Materials Science: In materials science, this compound is used to modify polymers. It can be incorporated into polymer structures to introduce functional groups that alter the material's properties. One study demonstrated its use in modifying vinylbenzyl chloride/divinylbenzene gel copolymer beads, enhancing their utility in solid-phase organic synthesis. smolecule.comchemicalbook.comsigmaaldrich.com

Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Boiling Point | 186 °C |

| Density | 0.899 g/mL at 25 °C |

| Refractive Index | n20/D 1.473 |

Table data sourced from multiple references. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNRGSHEMCMUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181977 | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27578-60-5 | |

| Record name | 1-Piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27578-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 2 Aminoethyl Piperidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to N-(2-Aminoethyl)piperidine, often involving well-established chemical transformations. These routes begin with readily available precursors and proceed through key intermediates to yield the target compound.

From 3-Piperidinopropionic Acid Ethyl Ester via Hydrazinolysis and Curtius Rearrangement

The synthesis of this compound from 3-Piperidinopropionic Acid Ethyl Ester is a multi-step process that utilizes the Curtius rearrangement as the key transformation. This reaction sequence converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.

Hydrazinolysis: The starting material, 3-Piperidinopropionic Acid Ethyl Ester, is treated with hydrazine hydrate (N₂H₄·H₂O). This reaction converts the ethyl ester into the corresponding acyl hydrazide, 3-(piperidin-1-yl)propanehydrazide.

Azide Formation: The resulting acyl hydrazide is then reacted with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic solution (e.g., hydrochloric acid), at low temperatures (0-5 °C). This step transforms the hydrazide into a highly reactive acyl azide intermediate.

Curtius Rearrangement: The acyl azide is not isolated but is subjected to thermal rearrangement. Upon heating, it loses nitrogen gas (N₂) to form an isocyanate intermediate. This isocyanate is then hydrolyzed by heating in an aqueous acid, which, after decarboxylation, yields the final product, this compound. lookchem.comscispace.com

The Curtius rearrangement is known for its versatility and tolerance of various functional groups, providing a reliable method for producing primary amines from carboxylic acids. scispace.comnih.gov

| Step | Reactants | Reagents | Key Intermediate | Product |

| 1. Hydrazinolysis | 3-Piperidinopropionic Acid Ethyl Ester | Hydrazine Hydrate | 3-(piperidin-1-yl)propanehydrazide | - |

| 2. Azide Formation | 3-(piperidin-1-yl)propanehydrazide | Sodium Nitrite, HCl | 3-(piperidin-1-yl)propanoyl azide | - |

| 3. Rearrangement | 3-(piperidin-1-yl)propanoyl azide | Heat, H₂O | 1-(2-isocyanatoethyl)piperidine | This compound |

From N-Methyl-2-cyanomethylene Pyrrolidine (B122466)

A synthetic route starting from N-Methyl-2-cyanomethylene Pyrrolidine has been described for producing a compound identified as "2-(2-aminoethyl) crassitude," which is suggested to be a derivative of this compound. google.com This process involves a catalytic hydrogenation that induces a rearrangement of the pyrrolidine ring structure. google.com

The reaction is carried out using a catalyst system that can include Raney nickel, cobalt, palladium, or rhodium. The solvent for the reaction can be a methanolic ammonia solution, an ethanolamine solution, or an ethanol solution of hydrogen chloride. google.com This method is noted for its clean and simple process. google.com

| Starting Material | Catalyst | Solvent | Product |

| N-Methyl-2-cyanomethylene Pyrrolidine | Ni, Co, Pd, or Rh | Methanolic ammonia, Ethanolamine, or Ethanolic HCl | 2-(2-aminoethyl) crassitude |

From N-Methyl-3-cyanopiperidines via Hydrogenation

The synthesis from N-Methyl-3-cyanopiperidine involves a two-step process of hydrogenation followed by a rearrangement. google.com This pathway is reported to produce "2-(2-aminoethyl) crassitude" with high yields. google.com

First, N-Methyl-3-cyanopiperidine undergoes a hydrogenation reaction to generate N-Methyl-3-aminomethylpiperidine. The catalysts for this step include nickel, cobalt, palladium, or rhodium. google.com Subsequently, the intermediate, N-Methyl-3-aminomethylpiperidine, is refluxed in the presence of triethylamine for approximately three hours. This step induces a rearrangement to form the final product. google.com Using methanol as a solvent, a yield of 90.5% is reported, which can be increased to 95% when ethanol is used. google.com

| Step | Reactant | Reagents/Conditions | Product | Yield |

| 1. Hydrogenation | N-Methyl-3-cyanopiperidine | H₂, Catalyst (Ni, Co, Pd, or Rh) | N-Methyl-3-aminomethylpiperidine | - |

| 2. Rearrangement | N-Methyl-3-aminomethylpiperidine | Triethylamine, Reflux (3h) in Methanol/Ethanol | 2-(2-aminoethyl) crassitude | 90.5-95% |

From N-Methylpyrrole Acrylamide

N-Methylpyrrole Acrylamide serves as another starting material for the synthesis of "2-(2-aminoethyl) crassitude". google.com The process involves hydrogenation and a simultaneous ring transformation. The N-methylpyrrole acrylamide is subjected to hydrogenation, which reduces the double bond and the amide group while also saturating and expanding the pyrrole ring into a piperidine (B6355638) structure. google.com

| Starting Material | Reaction | Product |

| N-Methylpyrrole Acrylamide | Hydrogenation | 2-(2-aminoethyl) crassitude |

From N-(2-bromoethyl)phthalimide via Nucleophilic Substitution and Hydrazinolysis

This method is a classic example of the Gabriel synthesis, a robust method for preparing primary amines. It involves two key steps to produce this compound.

Nucleophilic Substitution: Piperidine acts as a nucleophile, attacking the electrophilic carbon atom of N-(2-bromoethyl)phthalimide. This reaction displaces the bromide ion and forms N-[2-(Piperidin-1-yl)ethyl]phthalimide. This step is typically performed by heating the reactants.

Hydrazinolysis: The phthalimide protecting group is removed from the intermediate. This is commonly achieved by refluxing with hydrazine hydrate in a solvent like ethanol. The hydrazine reacts with the phthalimide group to form a stable phthalhydrazide precipitate, liberating the free primary amine, this compound.

This method is advantageous as it prevents over-alkylation and reliably produces the desired primary amine.

| Step | Reactants | Reagents/Conditions | Key Intermediate | Product |

| 1. Substitution | Piperidine, N-(2-bromoethyl)phthalimide | Heat | N-[2-(Piperidin-1-yl)ethyl]phthalimide | - |

| 2. Hydrazinolysis | N-[2-(Piperidin-1-yl)ethyl]phthalimide | Hydrazine Hydrate, Ethanol, Reflux | - | This compound |

From 2-Chloroethylamine Hydrochloride

A direct and straightforward approach to synthesizing this compound is the N-alkylation of piperidine with 2-chloroethylamine hydrochloride. Since the starting amine is a hydrochloride salt, a base is required to liberate the free 2-chloroethylamine for the reaction to proceed.

The reaction involves mixing piperidine with 2-chloroethylamine hydrochloride in the presence of a suitable base, such as sodium carbonate or triethylamine. The base neutralizes the hydrochloride salt and also scavenges the hydrogen chloride that is formed as a byproduct of the nucleophilic substitution reaction. The mixture is typically heated in a suitable solvent to drive the reaction to completion, resulting in the formation of this compound.

| Reactants | Base | Solvent | Conditions | Product |

| Piperidine, 2-Chloroethylamine Hydrochloride | Sodium Carbonate or Triethylamine | e.g., Ethanol, Acetonitrile | Heat/Reflux | This compound |

From 2-Ethyl-2-oxazoline via Ring Cleavage and Hydrolysis

One synthetic approach to piperidine-containing structures involves the use of 2-ethyl-2-oxazoline. This compound serves as a monomer in cationic ring-opening polymerization to produce poly(2-ethyl-2-oxazoline), a water-soluble and biocompatible polymer. wikipedia.orgnih.gov The synthesis of 2-ethyl-2-oxazoline itself can be achieved from propionic acid and its derivatives reacting with 2-amino alcohols. wikipedia.org

The process typically involves the formation of an N-(2-hydroxyethyl)propionamide intermediate from propionic acid and ethanolamine. wikipedia.org This intermediate is then dehydrated to yield 2-ethyl-2-oxazoline. wikipedia.org Various conditions can be employed for the dehydration step, including heating in the presence of iron(III) chloride or zinc acetate to achieve high yields. wikipedia.org The subsequent ring cleavage and hydrolysis of the resulting polymer or oligomers, followed by further chemical modifications, can lead to the formation of this compound-like structures.

From 2-Oxazolidone

While direct synthesis of this compound from 2-oxazolidone is not extensively detailed in the provided search results, the general reactivity of oxazolidinones suggests their potential as precursors. Oxazolidinones are versatile intermediates in organic synthesis and can undergo various transformations. Conceptually, a synthetic route could involve the N-alkylation of a suitable piperidine precursor with a 2-oxazolidone derivative, followed by ring opening and subsequent functional group manipulations to yield the desired this compound structure.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of amines, including piperidine derivatives. This approach is valued for its efficiency and atom economy.

The catalytic hydrogenation of nitriles is a direct and atom-efficient route to primary amines, which are crucial building blocks for pharmaceuticals and other fine chemicals. nih.govbme.hu This method is frequently employed in industrial processes for the production of primary amines. bme.hu A variety of catalysts, including those based on nickel and cobalt, are used for this transformation. bme.hu

The reaction can sometimes be challenging due to the formation of secondary and tertiary amine byproducts. bme.hu However, careful selection of catalysts and reaction conditions can significantly improve the selectivity towards the desired primary amine. For instance, palladium-based catalysts have also been shown to be effective for the hydrogenation of nitriles to primary amines under mild conditions. rsc.orgnih.gov

Table 1: Catalysts for Nitrile Hydrogenation

| Catalyst | Substrate Scope | Key Features |

|---|---|---|

| Cobalt-based catalysts | Aromatic and aliphatic nitriles | Can be tuned for selectivity towards primary or secondary amines. bme.huresearchgate.net |

| Nickel-based catalysts | Aliphatic dinitriles | Commonly used in various forms like Raney-Ni. bme.hu |

Cobalt-based catalysts are prominent in the hydrogenation of nitriles due to their effectiveness and the relative abundance of cobalt. nih.govbme.huresearchgate.net Both heterogeneous and homogeneous cobalt catalysts have been developed for this purpose. Nano-sized cobalt phosphide (nano-Co2P) has emerged as a highly active and air-stable heterogeneous catalyst for the selective hydrogenation of nitriles to primary amines under mild conditions. nih.govrsc.org This catalyst demonstrates a high turnover number and can be reused. nih.gov

The selectivity of cobalt-catalyzed nitrile hydrogenation can be controlled. For example, treating CoBr2 with NaHBEt3 generates cobalt particles that selectively produce primary amines. researchgate.net In contrast, the addition of a specific ligand can switch the selectivity to favor the formation of secondary aldimines. researchgate.net Cobalt catalysts have been successfully applied in industrially viable processes for the synthesis of important pharmaceutical intermediates. bme.hu Recent advancements also include the use of molecular cobalt electrocatalysts for the hydrogenative coupling of nitriles with amines. nih.gov

Advanced Synthetic Strategies for Piperidine Derivatives with this compound Scaffolds

The development of novel synthetic methods is crucial for accessing structurally diverse piperidine derivatives. The this compound scaffold is of particular interest in the design of multikinase inhibitors for potential cancer therapy. nih.gov

Conjugate addition reactions are a powerful tool for the construction of complex molecules, including piperidine derivatives. A key step in the synthesis of a series of 4-(2-aminoethyl)piperidine derivatives involved the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones. nih.govd-nb.infonih.gov This reaction, catalyzed by a rhodium complex, served as the entry point for introducing a phenyl group at a specific position on the piperidine ring precursor. nih.govd-nb.info

Following the conjugate addition, a sequence of reactions including homologation, introduction of the aminoethyl side chain, and removal of protecting groups were employed to afford the final 4-(2-aminoethyl)piperidine derivatives. nih.govd-nb.inforesearchgate.net The choice of reaction conditions for the conjugate addition was critical to avoid decomposition of the starting material. nih.govd-nb.info

Homologation Reactions

Homologation reactions are instrumental in extending the carbon chain of a precursor molecule, a key step in constructing the 4-(2-aminoethyl)piperidine scaffold. A common strategy involves the transformation of a ketone intermediate. For instance, in the synthesis of certain σ1 receptor ligands, a pivotal step is the homologation of ketone intermediates derived from the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones. d-nb.infobgu.ac.ilnih.govresearchgate.net This process typically involves a Wittig reaction to introduce a two-carbon chain, converting the ketone into an α,β-unsaturated ester. d-nb.info This chain extension is critical for creating the ethyl group that will subsequently be converted into the aminoethyl moiety.

| Reaction | Starting Material | Reagents | Product | Significance |

| Wittig Reaction | Ketone intermediate (e.g., 4-phenyl-1-tosylpiperidin-4-one) | Phosphonium ylide (e.g., Ph3P=CHCO2Et) | α,β-Unsaturated ester | Introduces a C2 chain for further functionalization into the aminoethyl group. d-nb.info |

Introduction of Diverse Amino Moieties and Piperidine N-Substituents

The functionalization of the this compound scaffold is crucial for modulating its biological activity and physicochemical properties. This is achieved by introducing a wide range of amino groups at the terminus of the ethyl side chain and various substituents on the piperidine nitrogen. d-nb.infobgu.ac.ilnih.govresearchgate.net The ability to introduce these diverse functionalities allows for the fine-tuning of properties such as receptor affinity, selectivity, and lipophilicity. d-nb.infobgu.ac.ilnih.gov For example, studies on σ1 receptor ligands have shown that modifying the piperidine N-substituent significantly impacts receptor affinity. d-nb.infonih.govresearchgate.net While 1-methylpiperidines demonstrate high affinity, derivatives with a proton, tosyl, or ethyl group at the same position show considerably lower affinity. nih.govresearchgate.net This highlights the importance of N-substituents in the interaction with the receptor's binding pocket. d-nb.infonih.govresearchgate.net

| N-Substituent | Effect on σ1 Receptor Affinity | Rationale |

| Methyl | High affinity and selectivity nih.gov | Specific interactions with the lipophilic binding pocket of the receptor. d-nb.infonih.govresearchgate.net |

| Proton (H) | Considerably lower affinity nih.govresearchgate.net | Altered interactions within the receptor's binding pocket. d-nb.info |

| Tosyl | Considerably lower affinity nih.govresearchgate.net | Steric and electronic effects that disrupt optimal binding. d-nb.info |

| Ethyl | Considerably lower affinity nih.gov | Altered interactions within the receptor's binding pocket. d-nb.info |

Nucleophilic Substitution Reactions (SN2) with Chiral Triflate Esters

Nucleophilic substitution reactions, particularly those following an SN2 mechanism, are a cornerstone of synthetic organic chemistry and can be employed in the synthesis of piperidine derivatives. The use of triflate (trifluoromethanesulfonate) esters as electrophiles is common due to the excellent leaving group ability of the triflate anion. In the context of piperidine synthesis, a piperidine nucleophile can attack an electrophilic sulfur center, such as in trifluoromethanesulfonyl fluoride (CF3SO2F), in a concerted bimolecular reaction that resembles an SN2 pathway. chemrxiv.org While not a direct synthesis of the piperidine ring itself, this reaction is crucial for N-functionalization. Computational studies on the triflylation of piperidine have shown a concerted mechanism where the S-F bond breaks as the S-N bond forms. chemrxiv.org The use of chiral triflate esters allows for the transfer of stereochemical information, enabling the synthesis of enantiomerically enriched piperidine derivatives. Metal triflates, such as scandium triflate (Sc(OTf)3), have also been shown to be effective catalysts for diastereoselective nucleophilic substitution reactions of 2-acyloxypiperidines, leading to the formation of 2-alkylated products with high stereoselectivity. researchgate.net

Intramolecular Cyclization Methods

Intramolecular cyclization represents a powerful and efficient strategy for constructing the piperidine ring. These methods involve forming a C-N or C-C bond within a single molecule to close the six-membered ring.

Oxidative amination of alkenes is a modern approach to forming C-N bonds and can be applied to the synthesis of N-heterocycles. This strategy involves the direct insertion of a nitrogen atom into a carbon-carbon double bond. chemrxiv.org While broadly applicable, specific methods for piperidine synthesis include the intramolecular oxidative amination of alkyl groups. This can be achieved using an iodine catalyst under visible light, which promotes the conversion of C-H bonds into C-N bonds with high selectivity. acs.org This method is particularly noteworthy as it can overcome the kinetic challenge of the 1,6-hydrogen abstraction required for piperidine formation, which is typically disfavored compared to the 1,5-hydrogen abstraction that leads to pyrrolidines. acs.org

Radical-mediated reactions offer a distinct approach to piperidine synthesis by functionalizing otherwise inert C-H bonds. nih.gov Intramolecular radical C-H amination involves the generation of a nitrogen-centered radical which then abstracts a hydrogen atom from a C-H bond within the same molecule, typically at the δ-position, to form a carbon-centered radical. mdpi.com Subsequent cyclization and radical termination steps yield the piperidine ring. mdpi.com This process can be catalyzed by various metals, including copper and cobalt. nih.govmdpi.comrsc.org For instance, cobalt(II)-based metalloradical catalysis is effective for intramolecular 1,5-C–H amination, and similar principles can be applied to the 1,6-amination required for piperidines. rsc.org This strategy provides a direct route to piperidines from linear amine precursors. mdpi.com

Hydride transfer/cyclization cascades are elegant, multi-step reactions that can rapidly build molecular complexity. In the context of piperidine synthesis, these cascades can be initiated by the formation of an iminium ion from a linear precursor containing an amine and an alkene. nih.gov An intramolecular hydride transfer from an α-amino sp3 carbon to an electron-deficient alkene can trigger a cyclization event, forming the piperidine ring. nih.gov These reactions can be promoted by Brønsted acids and allow for the controlled synthesis of various N-heterocycles. acs.org The efficiency of these cascade reactions lies in their ability to form multiple bonds in a single synthetic operation, often with high stereocontrol. nih.gov

Reductive Amination for Piperidine Formation

Reductive amination is a cornerstone in the synthesis of C-N bonds and is pivotal for creating the piperidine skeleton. researchgate.net This method typically involves the reaction of a carbonyl group (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netyoutube.commasterorganicchemistry.com The versatility of this reaction is enhanced by the wide availability of low-cost reagents and its operational simplicity. researchgate.net

In the context of synthesizing substituted piperidines, intramolecular reductive amination is particularly powerful. For instance, the synthesis of 4-(2-aminoethyl)piperidine derivatives has been accomplished by first creating an appropriate aldehyde intermediate. nih.gov This aldehyde can then undergo reductive amination with various primary and secondary amines using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to furnish the desired secondary or tertiary aminoethyl-substituted piperidines. nih.gov This showcases the method's utility in introducing diverse amino functionalities onto a pre-existing piperidine framework.

The double reductive amination (DRA) of dicarbonyl compounds is another efficient strategy for accessing the piperidine skeleton directly. chim.it This approach allows for the formation of the heterocyclic ring in a single key step, often from sugar-derived substrates, which ensures control over the stereochemistry of the resulting polyhydroxypiperidines. chim.it

One-Pot and Multi-Component Reaction Approaches

Modern synthetic chemistry emphasizes efficiency and sustainability, making one-pot and multi-component reactions (MCRs) highly attractive for constructing complex molecules like piperidine derivatives. mdpi.com These reactions combine several operational steps into a single procedure without isolating intermediates, saving time, reagents, and solvents.

One-pot methodologies have been developed for the synthesis of piperidines from halogenated amides. mdpi.com Such a process can integrate amide activation, reduction, and intramolecular nucleophilic substitution in a single reaction vessel, offering a facile route to various N-substituted piperidines under mild, metal-free conditions. mdpi.com

Multi-component reactions are particularly powerful for creating molecular diversity. researchgate.net For example, MCRs can be designed to assemble complex piperidine scaffolds by combining several simple, commercially available starting materials in a single operation. researchgate.net These reactions can efficiently generate skeletal, functional, and stereochemical complexity, with the substitution pattern of the final piperidine product being controlled by the choice of reactants. researchgate.net Imine-initiated MCRs, such as the Strecker and Ugi reactions, are also prominent in the synthesis of active pharmaceutical ingredients containing nitrogen heterocycles. nih.gov

Reaction Mechanisms and Kinetics in Solution

This compound, as a substituted piperidine, can function as a basic organocatalyst. The secondary amine moiety of the piperidine ring is crucial for its catalytic activity in reactions like the Knoevenagel condensation.

Knoevenagel Condensation Facilitated by this compound

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as piperidine. jk-sci.comthermofisher.com The reaction proceeds through a well-studied mechanism involving iminium ion and enolate intermediates. acs.orgresearchgate.netnih.gov

Theoretical calculations on the piperidine-catalyzed Knoevenagel condensation between benzaldehyde and acetylacetone in methanol have elucidated the free energy profile of the reaction. acs.orgnih.govacs.org

| Reaction Step | Calculated Free Energy Barrier (kcal/mol) |

| Iminium Ion Formation (Rate-Determining) | 21.8 |

| Enolate Nucleophilic Attack on Iminium Ion | 13.7 |

| Piperidine Elimination | 9.3 (relative to intermediate MS2z) |

This data is based on the theoretical study of piperidine-catalyzed Knoevenagel condensation. acs.org

Concurrently, the hydroxide ion generated during iminium ion formation acts as a base, deprotonating the active methylene compound (e.g., acetylacetone) to form a nucleophilic enolate ion. acs.orgresearchgate.netnih.gov This enolate then performs a nucleophilic attack on the electrophilic carbon of the iminium ion. acs.orglibretexts.org This step creates the new carbon-carbon bond and leads to an addition intermediate. acs.orgnih.gov The free energy barrier for this nucleophilic attack is significantly lower than that of the initial iminium ion formation. acs.org

The final stage of the catalytic cycle is the elimination of the piperidine catalyst from the addition intermediate, which regenerates the catalyst for subsequent cycles. acs.orgresearchgate.netnih.gov This elimination step proceeds via a proton exchange with the medium, followed by the departure of the piperidine molecule to yield the final α,β-unsaturated product. acs.org The catalytic effect of piperidine is particularly significant in this step, as it facilitates the elimination process by acting as a good leaving group, thereby lowering the activation barrier compared to the elimination of a more reactive species like a hydroxide ion. acs.orgresearchgate.net

Nucleophilic Reactivity and Hydrogen Bonding Effects

The reactivity of this compound is governed by the presence of two nitrogen atoms—a primary amine and a tertiary amine—which can act as nucleophiles. The interplay between these two functional groups, particularly through hydrogen bonding, significantly influences the compound's reactive properties.

Intra-molecular Hydrogen Bonding and Nucleophilicity

The structure of this compound, featuring a primary amino group on an ethyl chain attached to the piperidine nitrogen, allows for the potential formation of an intramolecular hydrogen bond. This occurs when a hydrogen atom from the primary amine (-NH₂) interacts with the lone pair of electrons on the tertiary piperidine nitrogen.

This internal hydrogen bonding can create a temporary cyclic conformation. The consequence of such an interaction is a modulation of the nucleophilicity of the two nitrogen centers. The tertiary piperidine nitrogen, by accepting a hydrogen bond, experiences a decrease in electron density and availability of its lone pair for external reactions. This, coupled with increased steric hindrance around the nitrogen, reduces its potency as a nucleophile. Conversely, the primary amine's nucleophilicity is less affected or may be comparatively enhanced, making it the more likely site of nucleophilic attack in certain reactions.

Dimer Nucleophile Mechanisms in Reactions

In certain nucleophilic substitution reactions, amines like piperidine can participate via mechanisms where two molecules of the nucleophile are involved in the rate-determining step. This is often referred to as a dimer nucleophile mechanism or a pre-association mechanism. Research into the nucleophilic aromatic substitution (SNAr) reactions of substituted N-methylpyridinium ions with piperidine in methanol has shown that these reactions are second-order with respect to the piperidine concentration. nih.gov

This kinetic data rules out a simple mechanism where the initial attack of the nucleophile is the slow step. Instead, it supports a multi-step process:

Initial Attack: One molecule of piperidine acts as a nucleophile, attacking the substrate to form a substrate-piperidine addition intermediate.

Rate-Determining Deprotonation: A second molecule of piperidine then acts as a base, forming a hydrogen bond with the intermediate and subsequently deprotonating it in the rate-determining step. nih.gov

This cooperative action, where one amine molecule facilitates the reaction of another, is a key feature of the dimer nucleophile mechanism. The deprotonation by the second piperidine molecule is crucial for the elimination of the leaving group and the completion of the substitution. nih.gov The reactivity in these reactions follows the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" seen in SNAr reactions where nucleophilic addition is rate-controlling. nih.gov

Table 1: Kinetic Parameters for SNAr Reactions of 2-Substituted N-Methylpyridinium Substrates with Piperidine Data extracted from a study on nucleophilic aromatic substitution reactions. nih.gov

| Leaving Group (L) | k (M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 2-F | 1.1 x 10⁻² | 10.4 | -32.6 |

| 2-Cl | 1.1 x 10⁻² | 12.3 | -25.9 |

| 2-Br | 0.9 x 10⁻² | 12.9 | -24.3 |

| 2-I | 0.5 x 10⁻² | 12.3 | -27.8 |

| 2-CN | 1.0 | 12.6 | -10.9 |

| 4-CN | 0.5 | 11.0 | -18.7 |

Stereoselectivity in Piperidine Synthesis

The piperidine ring is a fundamental structural motif in numerous natural products and pharmaceutical agents. nih.govrsc.org Consequently, developing synthetic methods that allow for the precise control of stereochemistry during the construction of this ring system is a major focus of organic chemistry research. rsc.org

Several powerful strategies have been developed to achieve high stereoselectivity in piperidine synthesis:

Catalysis and Sequential Reactions: One-pot syntheses combining gold-catalyzed cyclization of N-homopropargyl amides, chemoselective reduction, and spontaneous Ferrier rearrangement have been shown to produce highly substituted piperidin-4-ols. This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Chiral Auxiliaries: The use of removable chiral auxiliaries can direct the stereochemical outcome of a reaction. For instance, a domino Mannich-Michael reaction employing a D-arabinopyranosylamine auxiliary on Danishefsky's diene yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent modifications, such as conjugate cuprate addition or enolate alkylation, allow for the synthesis of various cis- or trans-substituted piperidinones. cdnsciencepub.com

Substrate Control and Multi-component Reactions: Inspired by biosynthetic pathways, stereoselective three-component vinylogous Mannich-type reactions have been developed. Using a chiral α-methyl benzylamine (B48309) to form a chiral aldimine in situ, this approach allows for the construction of multi-substituted chiral 2,3-dihydropyridinones, which serve as versatile intermediates for piperidine-based alkaloids. rsc.org

Conjugate Addition Strategies: Aza-Achmatowicz oxidation of a furyl benzenesulfonamide can produce a 2H-pyridinone intermediate. The subsequent conjugate addition of various nucleophiles to this system proceeds with remarkable stereospecificity, yielding pure diastereomers. The steric bulk of a tosyl group can direct further nucleophilic attack, leading to cis-substituted products. acs.org

Chiral Pool Synthesis: Syntheses can begin from readily available chiral molecules (the "chiral pool"). For example, L-glutamic acid can be converted into a 1,5-dimesylate, which then undergoes a double SN2 reaction with an amine to yield a chiral piperidine derivative. thieme-connect.com Similarly, double Sharpless asymmetric dihydroxylation of a diene can set the stereocenters for a subsequent double nucleophilic displacement to form the piperidine ring with high enantiomeric excess. thieme-connect.com

Coordination Chemistry of N 2 Aminoethyl Piperidine

Ligand Design and Chelation Properties

The reactivity of the primary amino group in N-(2-Aminoethyl)piperidine makes it an excellent building block for constructing more complex, multidentate ligands with tailored coordination properties.

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound. This compound serves as a common amine precursor in these reactions. For instance, a [1+1] condensation reaction between 1-(2-Aminoethyl)piperidine and 3-methoxy salicylaldehyde (B1680747) results in the formation of a tridentate Schiff base ligand. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Similarly, Schiff bases can be derived from the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines containing piperidine (B6355638) moieties, such as 1-(2-aminoethyl)-piperidine, to create novel ligands for complexation with metal ions like Cu(II) and Zn(II). nih.gov

The Schiff base ligands formed from this compound often exhibit a tridentate coordination mode. chemicalbook.comsigmaaldrich.com In the case of the ligand formed with a salicylaldehyde derivative, the metal center is typically coordinated by the imine nitrogen, the phenolic oxygen atom, and the tertiary nitrogen atom of the piperidine ring. This arrangement creates two stable five- or six-membered chelate rings, enhancing the thermodynamic stability of the resulting metal complex.

The structural framework of piperidine has been utilized to create more complex chelators, such as semi-rigid pentadentate ligands. Researchers have developed ligands based on a 2-aminomethylpiperidine structure, incorporating additional donor arms to achieve a higher denticity. mdpi.comnih.gov Two such examples are AMPTA and AMPDA-HB, which were designed for Mn(II) complexation. mdpi.comnih.gov These ligands feature two tertiary amino donors and three oxygen donors. mdpi.comnih.gov The inclusion of the piperidine ring is intended to impart greater rigidity to the metal complex compared to more flexible acyclic ligands. mdpi.com

Equilibrium studies on these manganese complexes revealed high stability, although lower than that of the Mn(EDTA) complex. mdpi.comnih.gov The relaxivity values, a measure of the efficiency of an MRI contrast agent, were determined to be 3.3 mM⁻¹ s⁻¹ for Mn(AMPTA) and 3.4 mM⁻¹ s⁻¹ for Mn(AMPDA-HB) at 20 MHz and 298 K. mdpi.comnih.gov

| Ligand | Description | pMn Value | Relaxivity (20 MHz, 298 K) |

|---|---|---|---|

| AMPTA | Based on 2-aminomethylpiperidine with three carboxylate donors. mdpi.com | 7.89 mdpi.comnih.gov | 3.3 mM⁻¹ s⁻¹ mdpi.comnih.gov |

| AMPDA-HB | Based on 2-aminomethylpiperidine with two carboxylate and one phenolate (B1203915) donor. mdpi.com | 7.07 mdpi.comnih.gov | 3.4 mM⁻¹ s⁻¹ mdpi.comnih.gov |

Metal Complexation Studies

The coordination of this compound and its derivatives with various metal ions has been extensively studied, leading to the synthesis and characterization of numerous novel complexes.

A notable area of research involving this compound is the synthesis of Nickel(II) complexes that exhibit linkage isomerism. chemicalbook.comsigmaaldrich.com This phenomenon arises when a ligand, known as an ambidentate ligand, can coordinate to a metal center through two or more different donor atoms. odinity.com The nitrite (B80452) ion (NO₂⁻) is a classic example, capable of binding through either the nitrogen atom (to form a nitro complex) or an oxygen atom (to form a nitrito complex). odinity.com

Researchers have successfully synthesized and structurally characterized two distinct linkage isomers using this compound (aep):

trans-bis[1-(2-aminoethyl)piperidine]dinitronickel(II) : This isomer is brown and features the nitrite ligand coordinated through the nitrogen atom (η¹-NO₂).

trans-bis[1-(2-aminoethyl)piperidine]dinitritonickel(II) : This isomer is blue, with the nitrite ligand bound through one of its oxygen atoms (η¹-ONO).

The difference in the coordination mode of the nitrite ligand leads to significant changes in the electronic structure of the Nickel(II) center, which in turn results in their distinct colors and spectroscopic properties. odinity.com

Further advanced studies have employed photocrystallography to investigate the interconversion between these isomers. It has been demonstrated that the stable nitro complex, [Ni(aep)₂(η¹-NO₂)₂], can be converted to a metastable nitrito form, [Ni(aep)₂(η¹-ONO)₂], by irradiating single crystals with LED light at temperatures below 120 K. nih.govresearchgate.net This light-induced isomerization allows for the in-situ generation and structural determination of the less stable nitrito isomer. nih.govresearchgate.net The conversion is reversible, with the metastable nitrito form reverting to the stable nitro isomer upon warming. nih.gov

| Complex | Isomer Type | Formation Condition | Conversion Percentage | Stability |

|---|---|---|---|---|

| [Ni(aep)₂(η¹-NO₂)₂] | Nitro (N-bound) | Ground state, thermodynamically stable. nih.gov | - | Stable |

| [Ni(aep)₂(η¹-ONO)₂] | Nitrito (O-bound) | LED irradiation (blue light) at 90-100 K. nih.govresearchgate.net | 16% nih.govresearchgate.net | Metastable; stable for >4 hours below 110 K, but quenched below 60 K. nih.govresearchgate.net |

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction)

For example, the crystal structure of a dinuclear copper(II) complex with a triazolate-based ligand revealed a planar six-membered metallocycle formed by the two copper atoms and two pairs of bridging nitrogen atoms nih.gov. The Cu···Cu separation in this complex was determined to be 4.0159 (8) Å nih.gov. In a series of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands, X-ray crystallography confirmed the dimeric nature of several compounds, showing bridging halide, amido, or methyl groups between the two manganese centers scispace.comrsc.org. The Mn-Mn distance in the amido-bridged complex was found to be 3.019 Å scispace.com.

The table below presents selected crystallographic data for a representative copper(II) complex with a related N-donor ligand.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.4321 (8) |

| c (Å) | 11.7890 (6) |

| β (°) | 98.765 (4) |

| V (ų) | 1819.2 (2) |

| Z | 4 |

| Data is illustrative and based on typical values for such complexes. |

Thermodynamic Studies of Metal-Ligand Interactions

Thermodynamic studies provide quantitative information about the stability of metal complexes and the driving forces behind their formation nih.govwhiterose.ac.uk. Isothermal titration calorimetry (ITC) is a key technique used to directly measure the enthalpy change (ΔH) upon complexation, from which the binding constant (K), Gibbs free energy change (ΔG), and entropy change (ΔS) can be determined nih.gov.

A thermodynamic study of the complexation of copper(II) with homopiperazine, piperazine (B1678402), and N-(2-aminoethyl)piperazine, a close analog of this compound, has been conducted acs.org. Such studies reveal the stability constants of the formed complexes and the thermodynamic parameters associated with the binding process materialsciencejournal.org. Generally, the formation of chelate rings, as would occur with this compound, leads to an increase in the stability of the complex, known as the chelate effect. This is primarily an entropic effect, as one bidentate ligand displaces two monodentate solvent molecules, leading to an increase in the number of free particles in the system materialsciencejournal.org.

The table below summarizes typical thermodynamic parameters for the formation of a 1:1 metal-ligand complex in solution.

| Thermodynamic Parameter | Symbol | Typical Value |

| Gibbs Free Energy Change | ΔG | Negative (spontaneous) |

| Enthalpy Change | ΔH | Exothermic or Endothermic |

| Entropy Change | ΔS | Positive (often) |

| Stability Constant | log K | > 4 |

| Values are general and depend on the specific metal, ligand, and conditions. |

Spectroscopic Analysis of Coordination Modes (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for investigating the coordination of ligands to metal ions mdpi.comimpactfactor.org. By comparing the FTIR spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of specific functional groups can be identified, providing evidence of coordination mdpi.com.

For this compound, the key vibrational modes to monitor are the N-H stretching and bending frequencies of the primary amine group and the C-N stretching frequencies of both the primary and tertiary amine groups. Upon coordination to a metal ion, the N-H stretching vibrations typically shift to lower wavenumbers due to the weakening of the N-H bond. New bands may also appear at lower frequencies corresponding to the metal-nitrogen (M-N) stretching vibrations impactfactor.org.

The table below lists characteristic IR spectral bands for a free amine ligand and its corresponding metal complex.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| ν(N-H) stretch | 3400-3250 | 3250-3100 |

| δ(N-H) bend | 1650-1580 | Shifted |

| ν(C-N) stretch | 1250-1020 | Shifted |

| ν(M-N) stretch | - | 600-400 |

| Wavenumbers are approximate and can vary. |

Catalytic Roles in Transition Metal Chemistry

Transition metal complexes are widely utilized as catalysts in a vast array of chemical transformations due to their ability to exist in multiple oxidation states and to coordinate with and activate substrates nih.govmdpi.commdpi.com. The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity, selectivity, and stability nih.gov.

Complexes of this compound and structurally similar ligands can be expected to have potential applications in catalysis. For instance, manganese complexes with aminopyridine ligands have been shown to be efficient catalysts for the epoxidation of alkenes using hydrogen peroxide osti.gov. The catalytic activity is influenced by the stereochemistry of the ligand and the nature of the counter-ions osti.gov.

The development of new supporting ligands is a key area of research in catalysis nih.gov. Ligands like this compound can provide a specific steric and electronic environment around the metal center, which can be tailored to enhance catalytic performance in reactions such as cross-coupling, hydrogenation, and oxidation mdpi.com. The presence of both a primary and a tertiary amine in this compound allows for versatile coordination and the potential for the ligand to participate in the catalytic cycle, for example, through proton transfer events.

Applications in Medicinal Chemistry and Biological Research

The N-(2-Aminoethyl)piperidine moiety has been a focal point in the design and synthesis of new chemical entities aimed at combating cancer. Its structural features allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

Analogs of Anticancer Agents

This compound is a recognized reactant in the synthesis of analogs of various anticancer agents. chemicalbook.comfishersci.pt Its bifunctional nature, featuring both a secondary amine within the piperidine (B6355638) ring and a primary amine on the ethyl side chain, makes it an ideal building block for creating libraries of compounds. By modifying this core structure, chemists can develop novel molecules that mimic or improve upon the mechanisms of established cancer therapies, aiming for enhanced efficacy or reduced side effects.

N-Mustards as Alkylating Agents

The this compound structure has been employed as a scaffold for the development of N-mustards, a class of alkylating agents used in chemotherapy. chemicalbook.comfishersci.pt Nitrogen mustards exert their cytotoxic effects by forming highly reactive aziridinium (B1262131) ion intermediates. biointerfaceresearch.comresearchgate.net These intermediates then irreversibly alkylate DNA, primarily at the N-7 position of guanine (B1146940) bases. biointerfaceresearch.compharmacologyeducation.org This chemical modification leads to DNA damage, the formation of cross-links between DNA strands, inhibition of DNA replication, and ultimately, programmed cell death (apoptosis). biointerfaceresearch.comnih.gov The development of new nitrogen mustards aims to improve their selectivity for cancer cells, and using scaffolds like this compound allows for the synthesis of prodrugs that can be activated within the tumor microenvironment. biointerfaceresearch.comnih.gov

Small Molecules Restoring E-cadherin Expression in Colorectal Carcinoma Cells

This compound is a key reactant for synthesizing small molecules designed to restore E-cadherin expression in colorectal cancer cells. chemicalbook.comfishersci.pt The loss of E-cadherin, a crucial cell-cell adhesion protein, is a hallmark of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become invasive and metastasize. nih.gov Therefore, restoring its expression is a promising therapeutic strategy. nih.gov

Research has shown that piperidine-containing compounds can effectively target this pathway. For instance, a molecule named 2-amino-4-(1-piperidine) pyridine (B92270) was found to suppress the migration and invasion of HCT116 and HT29 colon cancer cells. nih.gov Treatment with this compound led to a significant increase in E-cadherin expression while reducing the expression of mesenchymal markers like Vimentin. nih.gov This effect was linked to the downregulation of the FOXA2 transcription factor, demonstrating that piperidine-based structures can play a role in reversing key processes of cancer progression. nih.gov

Antiproliferative Effects on Cancer Cell Lines (e.g., human non-small cell lung cancer, prostate cancer)

Derivatives of this compound have demonstrated direct antiproliferative activity against various cancer cell lines. A series of novel σ1 receptor ligands built on a 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated for their anticancer properties. nih.govd-nb.inforesearchgate.net

One derivative, designated as piperidine 4a , was shown to inhibit the growth of A427 human non-small cell lung cancer cells with an efficacy comparable to the σ1 antagonist haloperidol. nih.govresearchgate.net Furthermore, other compounds from this series exhibited potent effects against prostate cancer cells. nih.govd-nb.info Specifically, 1-Methylpiperidines 20a , 21a , and 22a displayed stronger antiproliferative activity against the DU145 androgen-negative human prostate cancer cell line than known σ1 ligands. nih.govd-nb.inforesearchgate.net

Table 1: Antiproliferative Activity of 4-(2-aminoethyl)piperidine Derivatives

| Compound | Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| Piperidine 4a | A427 | Human Non-Small Cell Lung Cancer | Inhibited cell growth to a similar extent as haloperidol. | nih.govresearchgate.net |

| 1-Methylpiperidine 20a | DU145 | Human Prostate Cancer (androgen negative) | Stronger antiproliferative effects than reference σ1 ligands. | nih.govd-nb.info |

| 1-Methylpiperidine 21a | DU145 | Human Prostate Cancer (androgen negative) | Stronger antiproliferative effects than reference σ1 ligands. | nih.govd-nb.info |

| 1-Methylpiperidine 22a | DU145 | Human Prostate Cancer (androgen negative) | Stronger antiproliferative effects than reference σ1 ligands. | nih.govd-nb.info |

Multitarget Kinase Inhibitors (VEGFR-2, ERK-2, Abl-1)

The development of drugs that can inhibit multiple targets is an advantageous strategy in cancer treatment, as cancer often involves crosstalk between various signaling pathways. nih.gov The this compound-4-carboxamide framework has been successfully explored as a potential scaffold for creating inhibitors that simultaneously act on three key kinases: VEGFR-2, ERK-2, and Abl-1. nih.govresearchgate.net

Through a combination of computational methods, including support vector machine and molecular docking, a lead compound was identified. nih.gov A synthesized derivative, compound 6b , demonstrated notable antiproliferative activity against cancer cells with hyperactive kinase signaling. nih.gov

Table 2: In Vitro Antiproliferative Activity of a Multitarget Kinase Inhibitor Derivative

| Compound | Cancer Cell Line | Characteristics | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 6b | HepG2 | Human Liver Cancer | 11.3 µM | nih.gov |

| K562 | Typical hyperactivity of VEGFR-2, ERK-2, Abl-1 | 4.5 µM | nih.gov |

Molecular docking studies revealed that this derivative could interact with the binding sites of all three kinases, suggesting that its biological effects stem from this collaborative inhibition. nih.gov

The this compound-4-carboxamide structure was identified as a promising scaffold for multitarget kinase inhibition through advanced computational screening techniques. nih.govcalonmedical.com This scaffold provided a foundation for the synthesis of a series of derivatives designed to bind to VEGFR-2, ERK-2, and Abl-1. nih.gov The design strategy focused on creating molecules that could fit into the distinct structural pockets of these diverse kinases. Molecular docking simulations confirmed the interaction of the synthesized compounds with the target proteins, validating the scaffold's potential for developing broad-spectrum kinase inhibitors. nih.gov

Apoptosis Induction in Cancer Cell Lines (e.g., HepG2, K562)

Derivatives of this compound have been investigated for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. In one study, a series of novel quinazoline (B50416) derivatives incorporating a piperazine (B1678402) moiety, which shares structural similarities with piperidine, were synthesized and evaluated for their anti-proliferative activities. grafiati.com These compounds were tested against several human cancer cell lines, including the liver cancer cell line HepG2 and the chronic myelogenous leukemia cell line K562. grafiati.com

One particular derivative, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide, demonstrated significant activity against these cell lines. grafiati.com Further investigation revealed that this compound could effectively inhibit cell migration and proliferation, and induce apoptosis in A549 (lung cancer) and PC-3 (prostate cancer) cells, with a biological activity comparable to the control drug, gefitinib. grafiati.com

Another study focused on the development of a multikinase inhibitor based on the this compound-4-carboxamide scaffold. nih.gov The synthesized compounds were evaluated for their in vitro anti-proliferative abilities against the HepG2 cell line. nih.gov A representative compound, 6b , not only showed a potent IC50 value of 11.3 μM but also induced significant apoptosis in HepG2 cells. nih.gov These compounds also exhibited strong anti-proliferative effects against K562 cells. For instance, compound 6b had an IC50 value of 4.5 μM against this cell line. nih.govresearchgate.net

The table below summarizes the anti-proliferative activities of a representative this compound derivative.

| Compound | Cell Line | IC50 (μM) |

| 6b | HepG2 | 11.3 |

| 6b | K562 | 4.5 |

Molecular Docking Studies of Kinase Interactions

Molecular docking studies have been crucial in understanding the interactions between this compound derivatives and various kinases, which are key regulators of cellular processes often dysregulated in cancer. In the study of this compound-4-carboxamide derivatives as potential multikinase inhibitors, molecular docking was used to elucidate the binding modes of these compounds with VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov

The docking results for compound 6b revealed specific interactions within the binding sites of these kinases, suggesting that its biological activity may stem from the collaborative inhibition of these three key enzymes. nih.gov This multi-targeted approach is considered advantageous in cancer treatment due to the complex nature of signaling pathways involved in tumor growth and survival. nih.gov

Similarly, in the quest for new prostate cancer therapeutics, piperine (B192125) analogs were evaluated for their interaction with the serine-threonine kinase Akt1. nih.gov Molecular docking simulations were employed to predict the binding affinities and interaction patterns of these analogs within the Akt1 kinase domain. nih.gov The results indicated that one of the piperine analogs, pip2, exhibited a strong binding affinity, forming multiple hydrogen bonds and favorable hydrophobic interactions with the Akt1 receptor. nih.gov

Neurological and Psychiatric Disorder Research

The this compound scaffold has also been a valuable starting point for the design of ligands targeting receptors implicated in neurological and psychiatric disorders.

Cannabinoid CB1 Receptor Antagonists

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and is involved in various physiological and pathological processes in the central nervous system. nih.govgoogle.com The development of CB1 receptor antagonists has been a significant area of research for treating conditions like obesity and addiction. nih.gov

While direct examples of this compound as a core for CB1 antagonists are not prevalent in the provided search results, the broader class of piperidine derivatives has been extensively used. For instance, the structure of the well-known CB1 antagonist rimonabant (B1662492) (SR141716A) features a piperidine ring. nih.gov Research into structure-activity relationships (SAR) of CB1 antagonists has shown that modifications to the piperidine ring can significantly impact a compound's affinity and efficacy. nih.gov For example, replacing the piperidine ring in SR141716A-like compounds with an alkyl chain can impart partial agonism. nih.gov Furthermore, a series of 1-(4,5-diarylthiophene-2-carbonyl)-4-phenylpiperidine-4-carboxamide derivatives were developed as peripherally-selective CB1 receptor antagonists. universiteitleiden.nl

Potent and Selective 5-HT6 Antagonists for Cognitive Disorders

The serotonin (B10506) 5-HT6 receptor has emerged as a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. researchgate.netnih.gov Antagonists of this receptor have been shown to improve cognitive function in various animal models. researchgate.net The this compound moiety has been incorporated into the design of novel 5-HT6 antagonists.

One study reported the discovery of N-(2-aminoalkyl)-1-(arylsulfonyl)indoline-3-carboxamides as a new class of 5-HT6 antagonists. researchgate.net Structure-activity relationship (SAR) studies within this series have explored various modifications to optimize potency and selectivity. researchgate.net Another research effort focused on N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives, which led to the identification of a potent and selective 5-HT6 receptor antagonist, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline). nih.gov This compound demonstrated significant pro-cognitive effects in animal models. nih.gov

The table below shows the in vivo efficacy of a selected 5-HT6 antagonist.

| Compound | Test | Minimal Effective Dose (MED) (mg/kg, i.p.) |

| 25 | Novel Object Recognition (NOR) | 1 |

| 25 | Forced Swim Test (FST) | 0.1 |

σ1 Receptor Ligands and Their Biological Evaluation

The σ1 receptor is a unique intracellular protein implicated in a variety of neurological and psychiatric conditions, as well as in the proliferation of cancer cells. d-nb.inforesearchgate.netnih.gov The this compound scaffold has been utilized to develop novel σ1 receptor ligands with potential therapeutic applications.

A series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold were synthesized and biologically evaluated. d-nb.inforesearchgate.netnih.gov The aim of this research was to improve the lipophilic ligand efficiency of previously developed potent σ1 ligands. d-nb.inforesearchgate.netnih.gov The synthesized compounds were tested for their affinity and selectivity for the σ1 receptor over the σ2 subtype. d-nb.inforesearchgate.netnih.gov

Structure-Activity Relationships for σ1 Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies revealed that the substituent on the piperidine nitrogen atom plays a crucial role in determining σ1 receptor affinity and selectivity. d-nb.inforesearchgate.netnih.gov Specifically, 1-methylpiperidines demonstrated particularly high σ1 receptor affinity and selectivity over the σ2 subtype. d-nb.inforesearchgate.netnih.gov In contrast, piperidines with a proton, a tosyl group, or an ethyl group at the nitrogen atom exhibited significantly lower σ1 affinity. d-nb.inforesearchgate.netnih.gov

For instance, the benzylamine (B48309) derivative 4a and the cyclohexylmethylamine derivative 20a exhibited 60-fold and 18-fold selectivity for the σ1 receptor over the σ2 receptor, respectively. d-nb.inforesearchgate.net The phenylpiperazine derivative 22a also showed a 60-fold selectivity. d-nb.inforesearchgate.net On the other hand, the N-benzyl-N-methylamine derivative 21a displayed the lowest σ1:σ2 selectivity (4-fold). d-nb.inforesearchgate.net

The table below presents the σ1 and σ2 receptor affinities and selectivity for selected this compound derivatives.

| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |

| 4a | 7.9 | 475 | 60 |

| 18a | 7.9 | - | - |

| 20a | 27 | 480 | 18 |

| 21a | 18 | 74 | 4.1 |

| 22a | 13 | 780 | 60 |

Molecular dynamics simulations further elucidated the reasons for these differences in affinity, showing that various interactions of the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket of the σ1 receptor are responsible. d-nb.inforesearchgate.netnih.gov

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations have proven to be a important tool in understanding the complex interactions between ligands and their receptor targets. In the context of this compound derivatives, MD simulations have provided detailed insights into their binding mechanisms, particularly with sigma-1 (σ1) receptors.

Studies have shown that a series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated. d-nb.infonih.gov MD simulations, coupled with per-residue binding free energy deconvolution, have demonstrated that the varying affinities of these ligands for the σ1 receptor are due to different interactions between the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket. d-nb.inforesearchgate.net This binding pocket is composed of several key amino acid residues, including Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. d-nb.inforesearchgate.net

The stability of the ligand-receptor complex is a critical factor in determining the efficacy of a drug. For instance, in the case of melatonin (B1676174) receptor ligands, MD simulations have been used to assess the dynamic stability of the ligand within the binding pocket over a period of 150 nanoseconds. researchgate.net These simulations have shown that key hydrogen bonds between the ligand and receptor residues, such as Asn175 and Gln194, are generally maintained throughout the simulation, indicating a stable interaction. researchgate.net

The insights gained from MD simulations are invaluable for the rational design of more potent and selective ligands. By understanding the specific interactions that govern binding affinity, medicinal chemists can modify the structure of this compound derivatives to optimize their interactions with the target receptor, leading to the development of more effective therapeutic agents.

Inhibitors of Neurotransmitter Uptake

Derivatives of piperidine have been identified as potent inhibitors of monoamine neurotransmitter reuptake, which includes dopamine, serotonin, and noradrenaline. google.com By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can enhance their physiological activity, a mechanism that is central to the action of many antidepressant and antipsychotic drugs. google.comnih.gov

Research has focused on the development of piperidine derivatives that can selectively inhibit the reuptake of specific neurotransmitters. google.com For example, certain N-substituted piperidine-3-carboxylic acid derivatives have been synthesized and evaluated as potential anticonvulsants, with their mechanism of action believed to involve the inhibition of GABA uptake. researchgate.netresearchgate.net In silico molecular docking and dynamics simulations on the human GABA transporter 1 (GAT1) have shown that these compounds can have complementary interactions within the active binding pocket. researchgate.net

The ability of piperidine derivatives to act as neurotransmitter reuptake inhibitors has made them a subject of interest in the treatment of various central nervous system disorders, including depression, anxiety, and neurodegenerative diseases like Parkinson's. clinmedkaz.org The prediction of activity spectra for new piperidine derivatives has suggested a high probability of them affecting neurotransmitter uptake, which is a key factor in the development of CNS diseases. clinmedkaz.org

Table 1: Investigated this compound Derivatives and their Biological Targets

| Derivative Class | Biological Target | Therapeutic Potential |

|---|---|---|

| 4-(2-aminoethyl)piperidine | Sigma-1 (σ1) receptors | Antiproliferative |

| N-substituted piperidine-3-carboxylic acid | GABA transporter 1 (GAT1) | Anticonvulsant |

| 1,7-bis(aminoalkyl)diazachrysene | Botulinum neurotoxin serotype A light chain, Plasmodium falciparum, Ebola filovirus | Anti-infective, Antiviral |

Antiviral and Anti-Infective Agents

The this compound scaffold has also been utilized in the development of agents with antiviral and anti-infective properties.

Inhibitors of Botulinum Neurotoxin Serotype A Light Chain

Botulinum neurotoxins (BoNTs) are some of the most potent bacterial toxins known and are classified as high-priority biothreat agents. nih.gov The light chain (LC) of BoNT is a zinc-dependent metalloprotease that cleaves SNARE proteins, leading to the inhibition of acetylcholine (B1216132) release and causing flaccid paralysis. nih.govnih.govmdpi.com this compound has been investigated as a precursor for the synthesis of inhibitors targeting the botulinum neurotoxin serotype A light chain. smolecule.com Derivatives of a 1,7-bis(aminoalkyl)diazachrysene (1,7-DAAC) chemotype, which can be synthesized from this compound, have been shown to be inhibitors of the BoNT/A LC. nih.gov

Treatments for Plasmodium falciparum Malaria

The same 1,7-DAAC derivatives that inhibit the BoNT/A LC have also demonstrated potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Structural analysis revealed that a portion of the 1,7-DAAC structure superimposes well with 4-amino-7-chloroquinoline-based antimalarial drugs. nih.gov This led to the discovery that these compounds are often more effective against chloroquine-resistant strains of the parasite. nih.gov The introduction of piperidine moieties into these structures has been shown to further increase their antimalarial activity. nih.gov

Antiviral Agents Against Ebola Filovirus

In addition to their activity against botulinum toxin and malaria, 1,7-DAAC-based derivatives have also been examined for their potential to inhibit the Ebola filovirus. nih.gov Several of these compounds have shown promising antiviral activities with acceptably low toxicity in cell-based assays. nih.gov This highlights the versatility of the this compound scaffold in generating compounds with broad-spectrum anti-infective properties. smolecule.com

Other Pharmacological Applications of Piperidine Derivatives

The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals, underscoring its importance in medicinal chemistry. mdpi.comencyclopedia.pub Beyond the applications already discussed, piperidine derivatives have been investigated for a multitude of other pharmacological activities.

These include their use as:

Anticancer agents: Piperidine derivatives have shown antiproliferative properties against various cancer cell lines. d-nb.infonih.gov

Local anesthetics: The chemical structure of some local anesthetics incorporates a piperidine ring. clinmedkaz.org

Antiarrhythmic agents: Certain piperidine derivatives have demonstrated potential as antiarrhythmic drugs. clinmedkaz.org

Antimicrobial agents: The piperidine scaffold has been used to develop compounds with antimicrobial activity. encyclopedia.pubclinmedkaz.org

Agents for Alzheimer's disease: The introduction of a piperidine moiety has been shown to improve the brain exposure of dual inhibitors for Alzheimer's disease therapy. encyclopedia.pub

The versatility of the piperidine scaffold allows for the synthesis of a vast number of derivatives with diverse pharmacological profiles, making it a valuable building block in the ongoing search for new and effective drugs. mdpi.comclinmedkaz.org

Local Anesthetic Properties

The piperidine ring is a key structural component in several well-established local anesthetics, such as bupivacaine (B1668057) and ropivacaine. nih.govamazonaws.com This has spurred research into new piperidine derivatives as potential local anesthetic agents. nih.gov In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) have predicted that certain piperidine derivatives, including those related to this compound, may possess local anesthetic properties. clinmedkaz.orgclinmedkaz.org This is often attributed to their potential to interact with voltage-gated ion channels, a mechanism shared by many local anesthetics. clinmedkaz.orgpharmacyconcepts.in The ability of these compounds to block nerve impulses suggests their potential application in pain management. pharmacyconcepts.in

Antiarrhythmic Properties

Similar to their local anesthetic potential, derivatives of piperidine are also being investigated for their antiarrhythmic effects. clinmedkaz.orgnih.gov The structural similarities to known antiarrhythmic drugs that contain a piperidine moiety, like certain derivatives of lidocaine, support this line of inquiry. nih.govdrugbank.com Computational predictions have indicated that some piperidine derivatives may exhibit antiarrhythmic activity, likely through their influence on ion channels that are crucial for cardiac rhythm. clinmedkaz.orgclinmedkaz.org

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties. Research has shown that N'-alkyl-N-(2-aminoethyl)piperidines exhibit in vitro antimicrobial activity against various microorganisms. nih.gov Specifically, tetradecyl and hexadecyl derivatives have shown good bacteriostatic activity against bacteria associated with dental caries, such as Streptococcus mutans and Actinomyces viscosus. nih.gov Some of these derivatives also displayed a rapid bactericidal effect. nih.gov The antimicrobial potential of piperidine derivatives is a significant area of research, with studies exploring their efficacy against a range of pathogens. mdpi.commdpi.com

Table 1: Antimicrobial Activity of N'-alkyl-N-(2-aminoethyl)piperidine Derivatives

| Derivative | Activity | Target Microorganisms |

| Tetradecyl | Bacteriostatic | Streptococcus mutans, S. sobrinus, Actinomyces viscosus, A. naeslundii nih.gov |

| Hexadecyl | Bacteriostatic | Streptococcus mutans, S. sobrinus, Actinomyces viscosus, A. naeslundii nih.gov |

| Various Derivatives | Bactericidal | S. mutans, S. sobrinus nih.gov |

Anti-inflammatory Activity

The potential anti-inflammatory activity of piperidine derivatives is another area of active investigation. researchgate.netnih.gov Computational tools have predicted anti-inflammatory potential for some derivatives. researchgate.net While direct studies on the anti-inflammatory properties of this compound itself are limited, the broader class of piperidine compounds has shown promise in this area. mdpi.com

Computational Approaches in Drug Discovery

Computational methods are increasingly vital in modern drug discovery, enabling the prediction of biological activities and the study of molecular interactions before extensive laboratory work is undertaken.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities of a compound based on its structural formula. nih.govway2drug.com This in silico method has been applied to various piperidine derivatives to forecast their potential pharmacological effects. clinmedkaz.orgclinmedkaz.org For new piperidine compounds, PASS analysis has predicted a spectrum of activities, including potential as local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org This predictive capability helps to guide further preclinical research by identifying the most promising avenues for investigation. clinmedkaz.org The PASS tool operates by comparing the structure of a new compound with a large database of known biologically active substances. nih.gov

Molecular Dynamics (MD) Simulations for Biological Target Interactions